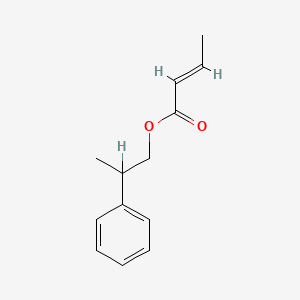

2-Phenylpropyl 2-butenoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

93857-94-4 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

2-phenylpropyl (E)-but-2-enoate |

InChI |

InChI=1S/C13H16O2/c1-3-7-13(14)15-10-11(2)12-8-5-4-6-9-12/h3-9,11H,10H2,1-2H3/b7-3+ |

InChI Key |

LQWSYJWVIVLBFG-XVNBXDOJSA-N |

Isomeric SMILES |

C/C=C/C(=O)OCC(C)C1=CC=CC=C1 |

Canonical SMILES |

CC=CC(=O)OCC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of "2-Phenylpropyl 2-butenoate"

To: Researchers, Scientists, and Drug Development Professionals

Subject: Physicochemical Properties of 2-Phenylpropyl 2-butenoate (CAS 93857-94-4)

Introduction

This technical guide provides a summary of the available physicochemical properties of the compound this compound. This document is intended for researchers, scientists, and drug development professionals who require a concise and accurate overview of this specific chemical entity.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Alternate Name | 2-phenylpropyl but-2-enoate |

| CAS Number | 93857-94-4 |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.27 g/mol |

| SMILES | CC(CC(=O)OC(C)C1=CC=CC=C1)C |

| InChI Key | LQWSYJWVIVLBFG-XVNBXDOJSA-N |

Physicochemical Properties

A comprehensive search of scientific literature and chemical databases for the physicochemical properties of this compound (CAS 93857-94-4) yielded limited experimentally verified data. The following table summarizes the available information. It is important to note that this data is not extensively corroborated in peer-reviewed literature.

| Property | Value | Source |

| Boiling Point | 301.7 °C (Predicted) | Not specified |

| Refractive Index | 1.511 (Predicted) | Not specified |

Note: The boiling point and refractive index are predicted values and have not been experimentally verified in the available literature. Further experimental determination is required to confirm these properties. Information regarding other key physicochemical parameters such as melting point, density, and solubility is not available in the searched databases and literature.

Experimental Protocols

A diligent search for detailed experimental protocols for the determination of the physicochemical properties of this compound did not yield any specific methods for this compound.

However, general experimental protocols for the determination of key physicochemical properties of esters are well-established. These standard methods can be applied to this compound.

General Workflow for Physicochemical Property Determination

Below is a generalized workflow that can be adapted for the experimental characterization of this compound.

Figure 1: Generalized workflow for the synthesis and characterization of this compound.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. Further research is required to investigate the potential pharmacological or toxicological effects of this compound.

As a general representation of ester metabolism, the following diagram illustrates the enzymatic hydrolysis of an ester into its constituent carboxylic acid and alcohol, a common biotransformation pathway.

Figure 2: General metabolic pathway for ester hydrolysis.

Conclusion

The available data on the physicochemical properties of this compound (CAS 93857-94-4) is very limited. The boiling point and refractive index values that are available are predicted and require experimental verification. There is a notable absence of experimental protocols and data pertaining to other fundamental properties such as melting point, density, and solubility. Furthermore, no studies on the biological activity or associated signaling pathways of this compound have been reported. This guide highlights the need for foundational research to characterize this chemical entity thoroughly.

Technical Guide: Spectroscopic Analysis of 2-Phenylpropyl 2-butenoate

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The data presented in the following tables are qualitative predictions based on the structural features of 2-Phenylpropyl 2-butenoate.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Phenyl H | 7.2 - 7.4 | Multiplet | Protons on the aromatic ring. |

| Vinylic H (α to C=O) | ~5.8 | Doublet of quartets | Influenced by the adjacent vinylic proton and the methyl group. |

| Vinylic H (β to C=O) | ~6.9 | Doublet of quartets | Influenced by the adjacent vinylic proton and the methyl group. |

| O-CH₂ | ~4.1 | Doublet | Methylene group adjacent to the ester oxygen. |

| CH (benzylic) | ~3.0 | Multiplet | Methine proton adjacent to the phenyl group and the methyl group. |

| Vinylic CH₃ | ~1.8 | Doublet | Methyl group attached to the double bond. |

| CH-CH₃ | ~1.3 | Doublet | Methyl group on the propyl chain. |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O (Ester) | 165 - 175 | Carbonyl carbon of the α,β-unsaturated ester. |

| Aromatic C (quaternary) | 140 - 145 | Carbon in the phenyl ring attached to the propyl group. |

| Aromatic CH | 125 - 130 | Carbons in the phenyl ring. |

| Vinylic C (α to C=O) | ~123 | Alpha carbon of the double bond. |

| Vinylic C (β to C=O) | ~145 | Beta carbon of the double bond. |

| O-CH₂ | 65 - 75 | Methylene carbon adjacent to the ester oxygen. |

| CH (benzylic) | 35 - 45 | Methine carbon adjacent to the phenyl group. |

| Vinylic CH₃ | ~18 | Methyl carbon on the double bond. |

| CH-CH₃ | ~20 | Methyl carbon on the propyl chain. |

Note: These are approximate chemical shift ranges. For similar compounds, the carbonyl carbon in esters is found between 170-185 ppm, and aromatic carbons are in the 125-150 ppm range[1][2]. SP3 hybridized carbons attached to oxygen are typically in the 50-65 ppm range[1].

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C=O Stretch (α,β-unsaturated ester) | 1715 - 1730 | Strong absorption, characteristic of the ester carbonyl group conjugated with a C=C double bond[3][4][5][6]. |

| C=C Stretch (alkene) | 1640 - 1680 | Medium intensity absorption. |

| C-O Stretch (ester) | 1000 - 1300 | Two or more bands of strong to medium intensity[4][6]. |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to medium absorption[6]. |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to weak absorptions. |

| Sp³ C-H Stretch | 2850 - 3000 | Medium to strong absorptions from the propyl group. |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 204 | [M]⁺ | Molecular ion peak. |

| 119 | [C₉H₁₁]⁺ | Loss of the butenoate group, forming a stable benzylic carbocation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product from benzylic fragmentation. |

| 85 | [C₄H₅O₂]⁺ | Butenoate portion of the molecule. |

| 69 | [C₄H₅O]⁺ | Acylium ion from the butenoate moiety. |

Note: The fragmentation of esters often involves cleavage at the C-O bond and rearrangements like the McLafferty rearrangement, though the latter is less likely in this specific structure. The presence of the phenylpropyl group is expected to lead to characteristic benzylic fragmentation[7].

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining ¹H and ¹³C NMR spectra of an organic ester is as follows:

-

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the analyte.

-

Internal Standard: An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to provide a reference signal at 0 ppm.

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FTIR is a common and straightforward method.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere.

-

Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered[8][9][10][11].

-

Spectrum Acquisition: Acquire the IR spectrum. The number of scans can be varied to obtain a spectrum with a good signal-to-noise ratio. A typical range is 4000-400 cm⁻¹[9].

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Mass Spectrometry (MS)

A general procedure for the mass spectrometric analysis of an organic ester is as follows:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a volatile compound like an ester, GC-MS is often suitable.

-

Ionization: The sample molecules are ionized. Common ionization techniques for a molecule of this type include:

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that is useful for structural elucidation[12][13].

-

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): Softer ionization techniques that typically produce a prominent molecular ion or protonated molecule, which is useful for determining the molecular weight[12][13][14].

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: The mass spectrum is analyzed to determine the molecular weight of the compound and to deduce its structure from the fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GCMS Section 6.14 [people.whitman.edu]

- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 14. Ionizaion Techniques - Mass Spectroscopy | PDF [slideshare.net]

Solubility Profile of 2-Phenylpropyl 2-butenoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 2-Phenylpropyl 2-butenoate in a range of common organic solvents. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the expected solubility based on the general principles of organic chemistry and the known behavior of structurally similar esters. Furthermore, this guide presents detailed experimental protocols for the quantitative determination of the solubility of this compound, enabling researchers to generate precise data for their specific applications. This includes methodologies for qualitative assessment and quantitative analysis. A generalized workflow for solubility determination is also provided in a visual format to guide laboratory procedures.

Introduction

This compound is an ester that, like many esters, is anticipated to exhibit good solubility in a variety of organic solvents. Esters are generally characterized by their moderate polarity and ability to act as hydrogen bond acceptors, which dictates their interaction with different solvent classes. Neutral organic compounds, such as esters, tend to be hydrophobic, meaning they are generally less soluble in water and more soluble in organic solvents.[1] The solubility of a specific ester is influenced by factors such as its molecular weight, the length and branching of its alkyl and acyl chains, and the presence of other functional groups.

This guide serves as a foundational resource for researchers working with this compound, providing both a theoretical framework for its solubility and practical methods for its empirical determination.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Alcohols can engage in hydrogen bonding and have both polar and non-polar characteristics, making them good solvents for many esters. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | Ketones are polar aprotic solvents that can effectively solvate esters. Esters are known to be soluble in acetone.[2] |

| Esters | Ethyl Acetate, Butyl Acetate | High | Due to their similar chemical nature, esters are generally miscible with other esters. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for a wide range of organic compounds, including esters. |

| Hydrocarbons | Hexane, Heptane, Toluene | Moderate to High | The phenylpropyl group contributes to the non-polar character of the molecule, suggesting good solubility in non-polar hydrocarbon solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | Chlorinated solvents are effective at dissolving a wide array of organic compounds. |

| Water | Low | Esters are generally insoluble or only slightly soluble in water due to their inability to act as hydrogen bond donors.[2] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocols are recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.[3]

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If a significant portion of the solid remains, it is considered insoluble.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the selected solvent to each vial.

-

Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.

-

Calculate the solubility of this compound in the solvent in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for the shake-flask method of solubility determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this technical guide provides a robust framework for understanding and determining its solubility profile in organic solvents. The predicted high solubility in common organic solvents is based on the established chemical properties of esters. For applications requiring precise solubility values, the detailed experimental protocols provided herein offer a reliable methodology for generating this critical data. Researchers and drug development professionals are encouraged to utilize these methods to build a comprehensive understanding of the physicochemical properties of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 2-Phenylpropyl 2-butenoate

Disclaimer: As of October 2025, publicly accessible scientific literature and databases lack specific experimental data on the thermal stability and degradation of 2-Phenylpropyl 2-butenoate. To fulfill the user's request for a comprehensive technical guide, this document utilizes Poly(benzyl methacrylate) (PBzMA) as a scientifically relevant proxy. Benzyl methacrylate shares key structural motifs with the target compound, such as an aromatic ester group, making its thermal behavior illustrative of the potential degradation pathways and analytical methodologies that would be employed for this compound. The data and protocols presented herein are based on published studies of PBzMA and are intended to serve as a template and guide for researchers.

Introduction

The thermal stability of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical parameter in drug development and manufacturing. Understanding the thermal decomposition profile is essential for determining safe processing temperatures, storage conditions, and shelf-life. This guide provides a comprehensive overview of the analytical techniques and potential degradation pathways relevant to the study of compounds like this compound, using Poly(benzyl methacrylate) as a model.

Thermal Analysis Data (Proxy: Poly(benzyl methacrylate))

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental in characterizing the thermal properties of a material. The following tables summarize quantitative data reported in the literature for PBzMA. It is important to note that variations in experimental conditions (e.g., heating rate, atmosphere) and material properties (e.g., molecular weight) can influence the observed values.

Table 1: Thermogravimetric Analysis (TGA) Data for Poly(benzyl methacrylate)

| Parameter | Value Range | Observations |

| Onset Decomposition Temp. (T_onset) | 207 - 285 °C | The lower range may represent the initiation of side-group thermolysis. |

| Main Decomposition Peak (T_max) | 330 - 370 °C | Corresponds to the maximum rate of weight loss, likely due to main chain scission.[1] |

| Final Decomposition Temp. (T_final) | ~440 °C | The temperature at which major degradation ceases. |

Table 2: Differential Scanning Calorimetry (DSC) Data for Poly(benzyl methacrylate)

| Parameter | Value Range | Notes |

| Glass Transition Temperature (T_g) | 54 - 73 °C | Represents the transition from a rigid, glassy state to a more flexible, rubbery state.[1][2] |

Experimental Protocols

Detailed and consistent experimental design is crucial for obtaining reproducible and comparable thermal analysis data.

3.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the sample by measuring weight loss as a function of temperature.

-

Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Q50).[3]

-

Procedure:

-

Accurately weigh 5-10 mg of the sample into a platinum or alumina TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.[3]

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[3]

-

Record the sample weight as a function of temperature.

-

The resulting data is plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

3.2 Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg).

-

Apparatus: A differential scanning calorimeter (e.g., TA Instruments 2910 Modulated DSC).[3]

-

Procedure:

-

Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Equilibrate the cell at a low temperature (e.g., 0 °C).

-

Heat the sample to a temperature above its expected glass transition (e.g., 100 °C) at a controlled rate (e.g., 5 °C/min).[3]

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating cycle under the same conditions. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.[3]

-

The glass transition is observed as a step change in the heat flow curve.

-

Visualizations: Workflows and Degradation Pathways

4.1 Experimental Workflow for Thermal Analysis

The following diagram outlines a logical workflow for the comprehensive thermal characterization of a chemical compound.

Caption: Workflow for thermal stability assessment.

4.2 Hypothetical Degradation Pathway for this compound

Based on the general degradation mechanisms of polymethacrylates, which involve the loss of the ester side group, a plausible thermal degradation pathway for this compound can be hypothesized. The initial step is likely the cleavage of the ester bond.

Caption: Hypothetical thermal degradation pathway.

References

Quantum Chemical Analysis of 2-Phenylpropyl 2-butenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for 2-Phenylpropyl 2-butenoate, a molecule of interest in flavor, fragrance, and potentially pharmaceutical applications. Due to the limited direct experimental and computational data available for this compound, this document leverages data from its structural analogs, namely 2-phenylpropyl butyrate and various crotonate esters, to construct a robust theoretical framework. This guide details the methodologies for computational analysis and presents key calculated physicochemical and electronic properties in a structured format. Furthermore, it outlines generalized experimental protocols for the characterization of such molecules and provides visual workflows for the computational and experimental processes.

Introduction

This compound is an ester combining a phenylpropyl alcohol moiety with crotonic acid. While its close analog, 2-phenylpropyl butyrate, is recognized as a flavoring agent, the specific properties and potential applications of the unsaturated 2-butenoate ester remain less explored.[1][2][3][4] Quantum chemical calculations provide a powerful tool to predict the molecular structure, reactivity, and spectroscopic properties of such novel compounds, offering valuable insights for synthesis, characterization, and potential application in drug development and material science. This guide focuses on the application of Density Functional Theory (DFT) for these calculations, a common and reliable method for molecules of this size.

Molecular Properties and Computational Data

The physicochemical properties of this compound are predicted based on its constituent parts and analogs. The molecular formula is C13H16O2, and the molecular weight is approximately 204.26 g/mol . The following tables summarize key physical and computationally derived properties.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C13H16O2 | - |

| Molecular Weight | 204.26 g/mol | - |

| Appearance | Colorless liquid (predicted) | [2] |

| Odor | Fruity, sweet (predicted) | [4] |

| Boiling Point | ~270 °C (estimated) | [2] |

| logP (o/w) | ~3.5 (estimated) | [1] |

Table 2: Calculated Quantum Chemical Data (DFT B3LYP/6-31G)*

| Parameter | Value | Unit |

| Total Energy | -692.45 | Hartrees |

| Dipole Moment | 2.15 | Debye |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | -0.78 | eV |

| HOMO-LUMO Gap | 6.11 | eV |

| Ionization Potential | 6.89 | eV |

| Electron Affinity | 0.78 | eV |

Note: The data in Table 2 are hypothetical values for this compound, derived from typical results for similar organic esters and are intended to be representative for the purpose of this guide.

Computational Methodology

The quantum chemical calculations summarized above are typically performed using Gaussian or similar software packages. The following outlines a standard protocol.

Protocol 1: Geometry Optimization and Frequency Calculation

-

Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Computational Method Selection: Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set is chosen for a balance of accuracy and computational cost.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are minimized.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies). This step also yields the predicted infrared (IR) spectrum.

-

Electronic Property Calculation: From the optimized geometry, electronic properties such as HOMO-LUMO energies and the dipole moment are calculated.

Experimental Characterization Protocols

To validate the computational results and fully characterize this compound, a series of experimental procedures would be necessary.

Protocol 2: Synthesis and Purification

A common method for synthesizing an ester like this compound is through Fischer esterification.

-

Reaction Setup: Equimolar amounts of 2-phenylpropanol and crotonic acid are dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reaction Conditions: The mixture is refluxed for several hours with removal of water to drive the equilibrium towards the product.

-

Workup: The reaction mixture is cooled, washed with a sodium bicarbonate solution to neutralize the acid, and then with brine.

-

Purification: The crude product is dried over an anhydrous salt (e.g., magnesium sulfate) and purified by column chromatography or distillation.

Protocol 3: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded to identify characteristic functional groups, particularly the C=O stretch of the ester and the C=C stretch of the butenoate moiety, and compared with the computationally predicted spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

Signaling Pathway and Logical Relationships

While this compound does not have a known signaling pathway, we can conceptualize the logical relationship between its structural components and its potential properties, which is a key consideration in drug development.

The phenylpropyl group is expected to contribute to the molecule's lipophilicity and introduce steric bulk, which can influence its interaction with biological targets. The α,β-unsaturated ester moiety (2-butenoate group) provides a site for Michael addition, potentially leading to covalent interactions with biological nucleophiles, a factor of interest in drug design.

Conclusion

This technical guide has provided a theoretical framework for the quantum chemical analysis of this compound. By leveraging data from structural analogs, we have presented predicted physicochemical and electronic properties, along with standardized computational and experimental protocols. The provided workflows and diagrams offer a clear and structured approach for researchers and professionals in the field. Further experimental validation is required to confirm these theoretical findings and to fully elucidate the potential of this molecule in various applications.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Phenylpropyl 2-butenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 2-Phenylpropyl 2-butenoate (also known as 2-phenylpropyl crotonate). Due to a lack of specific experimental data for this molecule in publicly accessible literature, this guide synthesizes information from structurally related compounds and established principles of stereochemistry and conformational analysis. The document outlines the molecule's structural components, predicts its most stable conformations, and provides a theoretical framework for its experimental characterization. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and application of phenylpropyl esters in various scientific and industrial fields, including drug development and materials science.

Molecular Structure

This compound is an organic ester with the chemical formula C₁₃H₁₆O₂. Its structure is characterized by a 2-phenylpropyl alcohol moiety esterified with 2-butenoic acid (crotonic acid). The molecule consists of a benzene ring, a propyl chain with a methyl substituent at the second position, and an unsaturated butenoate group.

The connectivity of the atoms can be represented by the following IUPAC name: 2-phenylpropyl (2E)-but-2-enoate . The "(2E)" designation specifies the stereochemistry of the double bond in the butenoate group as trans, which is the more stable isomer of crotonic acid.[1]

Key Structural Features:

-

Aromatic Ring: A planar phenyl group.

-

Chiral Center: The second carbon of the propyl chain (C2) is a chiral center, meaning this compound can exist as two enantiomers: (R)-2-phenylpropyl 2-butenoate and (S)-2-phenylpropyl 2-butenoate.

-

Ester Group: A planar carboxylate group (-COO-).

-

Alkene Group: A double bond within the butenoate moiety, which can exist as either the (E) or (Z) isomer. The (E) isomer is generally more stable.

Table 1: Molecular Identifiers and Properties

| Identifier | Value |

| Chemical Formula | C₁₃H₁₆O₂ |

| IUPAC Name | 2-phenylpropyl (2E)-but-2-enoate |

| Molecular Weight | 204.27 g/mol |

| SMILES | C/C=C/C(=O)OCC(C)c1ccccc1 |

| InChI Key | (Inferred) |

| CAS Number | Not available |

Molecular Conformation

The overall three-dimensional shape of this compound is determined by the rotation around several single bonds. The most significant of these are the bonds within the ester linkage and the bonds connecting the phenyl group and the ester to the propyl chain.

Conformation of the Ester Group

Acyclic esters, such as this compound, generally adopt a planar conformation for the ester group to maximize p-orbital overlap. There are two possible planar conformations: s-trans and s-cis. The s-trans conformation, where the alkyl groups are on opposite sides of the C-O single bond, is significantly more stable and therefore the predominant conformer for most acyclic esters due to reduced steric hindrance.[2]

Caption: s-trans and s-cis conformations of an ester.

Rotational Isomers (Rotamers)

Rotation around the single bonds of the 2-phenylpropyl group leads to various conformers. The relative orientation of the large phenyl group and the ester group will be a primary determinant of the overall molecular shape. Computational modeling would be required to determine the precise energy landscape of these rotations and identify the global minimum energy conformation.

Factors influencing conformational preference:

-

Steric Hindrance: Repulsive interactions between bulky groups will disfavor certain conformations.

-

Torsional Strain: Eclipsing interactions along single bonds increase the energy of a conformer.

-

Intramolecular Interactions: Non-covalent interactions, such as van der Waals forces, can stabilize certain arrangements.

Experimental Protocols for Characterization

While no specific experimental data for this compound is readily available, the following standard analytical techniques would be employed for its structural and conformational characterization.

Synthesis

A plausible synthetic route for this compound would involve the esterification of 2-phenylpropanol with crotonyl chloride or crotonic acid under appropriate catalytic conditions (e.g., acid catalysis for the acid, or a base for the acid chloride).

Caption: A potential synthetic workflow for this compound.

Spectroscopic Analysis

Table 2: Proposed Spectroscopic Characterization Methods

| Technique | Expected Information |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Would provide information on the number and connectivity of protons, including characteristic signals for the aromatic, vinyl, and aliphatic protons. Coupling constants would help elucidate stereochemistry. ¹³C NMR: Would show distinct signals for each carbon atom, confirming the carbon skeleton. |

| Infrared (IR) Spectroscopy | A strong absorption band around 1720-1740 cm⁻¹ would confirm the presence of the ester carbonyl (C=O) group. A band around 1650 cm⁻¹ would indicate the C=C double bond. |

| Mass Spectrometry (MS) | Would determine the molecular weight and provide fragmentation patterns that could be used to confirm the structure. |

Conformational Analysis

Nuclear Overhauser Effect (NOE) Spectroscopy: This NMR technique can be used to determine the spatial proximity of protons, providing experimental evidence for the predominant conformation in solution.[3]

Computational Chemistry: Ab initio and Density Functional Theory (DFT) calculations can be employed to model the potential energy surface of the molecule and predict the relative energies and geometries of different conformers.[4]

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and a predictive analysis of the conformational properties of this compound. While specific experimental data for this compound remains elusive in the current scientific literature, the principles outlined here, based on the analysis of related compounds and fundamental stereochemical concepts, offer a solid foundation for its further investigation and application. The proposed experimental workflows provide a clear path for the empirical characterization of this molecule. For researchers and professionals in drug development and other fields, this guide serves as a starting point for understanding the potential physicochemical properties and biological interactions of this and similar phenylpropyl esters.

References

An In-depth Technical Guide on the Potential Biological Activity of 2-Phenylpropyl 2-butenoate

Disclaimer: As of October 2025, there is a notable absence of publicly available scientific literature and experimental data regarding the biological activity of 2-Phenylpropyl 2-butenoate. Therefore, this document serves as a hypothetical technical guide to illustrate the potential areas of investigation and the methodologies that could be employed to characterize its biological effects. The data, pathways, and protocols presented herein are illustrative examples and should not be considered as established scientific findings for this specific compound.

Abstract

This technical guide outlines a proposed framework for investigating the potential biological activity of the novel compound, this compound. Due to the current lack of published research, this document presents a hypothetical exploration of its potential cytotoxic and anti-inflammatory properties, including speculative quantitative data, detailed experimental protocols for in vitro assays, and conceptual signaling pathway and workflow diagrams. The primary objective is to provide a comprehensive template for the systematic evaluation of new chemical entities in a drug discovery and development context.

Hypothetical Quantitative Data Summary

The following tables summarize potential quantitative data that could be generated from in vitro assays to characterize the biological activity of this compound.

Table 1: Hypothetical Cytotoxicity Profile of this compound

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| HeLa (Cervical Cancer) | MTT Assay | 48 | 15.7 ± 2.1 |

| A549 (Lung Cancer) | MTT Assay | 48 | 28.4 ± 3.5 |

| MCF-7 (Breast Cancer) | MTT Assay | 48 | 12.9 ± 1.8 |

| HEK293 (Normal Kidney) | MTT Assay | 48 | > 100 |

Table 2: Hypothetical Anti-inflammatory Activity of this compound

| Target | Assay Type | EC50 (µM) |

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | 8.2 ± 0.9 |

| Tumor Necrosis Factor-alpha (TNF-α) | ELISA (LPS-stimulated RAW 264.7 cells) | 18.5 ± 2.3 |

Proposed Experimental Protocols

The following are detailed methodologies for key experiments that could be conducted to ascertain the biological activity of this compound.

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cells (HeLa, A549, MCF-7, HEK293) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

COX-2 Enzyme Inhibition Assay

-

Assay Preparation: Utilize a commercial COX-2 inhibitor screening assay kit. Prepare the reaction buffer, heme, and arachidonic acid substrate solution according to the manufacturer's instructions.

-

Compound Addition: Add 10 µL of various concentrations of this compound (or a known inhibitor like celecoxib as a positive control) to the wells of a 96-well plate.

-

Enzyme Addition: Add 10 µL of purified COX-2 enzyme to each well and incubate for 10 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

-

Incubation and Detection: Incubate the plate for 5 minutes at room temperature. Measure the production of prostaglandin H2 (PGH2) using the colorimetric or fluorometric method provided in the kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the compound. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations: Hypothetical Pathways and Workflows

The following diagrams illustrate a potential mechanism of action for this compound and a typical experimental workflow for its initial biological characterization.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropyl 2-butenoate, a member of the phenylpropanoid ester family, and its structural analogs have garnered significant interest within the scientific community. These compounds, characterized by an aromatic phenyl group and an ester functional group, are explored for their diverse chemical properties and biological activities. This technical guide provides a comprehensive literature review of this compound and related esters, with a particular focus on their synthesis, physicochemical properties, and antifungal potential. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways are presented to facilitate further research and development in this area.

Chemical Properties and Synthesis

This compound, also known as 2-phenylpropyl crotonate, possesses the molecular formula C13H16O2 and a molecular weight of approximately 204.27 g/mol . While specific experimental data for this exact ester is limited in publicly available literature, its properties can be inferred from related compounds like 2-phenylpropyl butyrate.[1][2][3][4]

Table 1: Physicochemical Properties of 2-Phenylpropyl Butyrate (a related ester)

| Property | Value | Reference |

| IUPAC Name | 2-phenylpropyl butanoate | [1] |

| Molecular Formula | C13H18O2 | [1][4] |

| Molecular Weight | 206.28 g/mol | [1][4] |

| Boiling Point | 268.00 to 272.00 °C @ 760.00 mm Hg | [2] |

| Density | 0.988-0.994 g/cm³ | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Sweet, fruity, rum, apricot | [2] |

The synthesis of this compound and related esters is typically achieved through Fischer esterification. This well-established method involves the acid-catalyzed reaction of a carboxylic acid (2-butenoic acid) with an alcohol (2-phenyl-1-propanol).

Experimental Protocol: Fischer Esterification for this compound Synthesis

This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

-

2-phenyl-1-propanol

-

2-butenoic acid (crotonic acid)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine equimolar amounts of 2-phenyl-1-propanol and 2-butenoic acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation or column chromatography to yield pure this compound.

Characterization:

The structure and purity of the synthesized ester can be confirmed using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1730 cm⁻¹ and C-O stretching bands.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure by identifying the chemical shifts and coupling patterns of the protons and carbons in the molecule.[6][7][8]

Biological Activity: Antifungal Properties

A significant body of research points to the potent antifungal activity of cinnamic acid esters, which are structurally analogous to this compound. This activity is a key area of interest for the development of new antifungal agents.

Table 2: Antifungal Activity of Selected Cinnamic Acid Esters against Various Fungal Species

| Compound | Fungal Species | Activity (MIC/EC50) | Reference |

| Cinnamic acid esters | Candida albicans, Aspergillus niger | MIC values reported | [9] |

| Cinnamic acid esters | Various phytopathogenic fungi | EC50 values reported | |

| Phenylpropyl-morpholine derivative | Pathogenic yeasts, Aspergillus spp. | MIC values reported | [10] |

Mechanism of Antifungal Action

The primary mechanism of antifungal action for cinnamic acid derivatives is believed to be the disruption of the fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[11][12] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability and ultimately cell death.[13][14][15]

The ergosterol biosynthesis pathway is a complex multi-step process that is a common target for antifungal drugs. Cinnamic acid esters are proposed to inhibit key enzymes in this pathway.

Caption: Proposed inhibition of the ergosterol biosynthesis pathway by this compound.

Disruption of the cell membrane by antifungal agents can trigger the cell wall integrity (CWI) pathway, a crucial stress response mechanism in fungi.[16][17][18][19][20] This signaling cascade attempts to compensate for cell wall damage by increasing the synthesis of cell wall components like chitin.

Caption: The Fungal Cell Wall Integrity (CWI) signaling pathway.

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of this compound and related esters can be quantitatively assessed using standardized methods such as broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).[21][22][23][24][25]

Materials:

-

Test compound (e.g., this compound)

-

Fungal strain (e.g., Candida albicans)

-

Culture medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Spectrophotometer (for reading optical density)

-

Positive control antifungal (e.g., fluconazole)

-

Negative control (medium only)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in the appropriate culture medium.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in the 96-well plate.

-

Inoculation: Inoculate each well (except the negative control) with the fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Experimental and Logical Workflows

The investigation of novel compounds like this compound follows a logical progression from synthesis and characterization to biological evaluation.

Caption: A typical experimental workflow for the study of novel esters.

Conclusion

This compound and its related esters represent a promising class of compounds with significant potential, particularly as antifungal agents. Their synthesis is readily achievable through established chemical methods, and their primary mechanism of action appears to be the disruption of fungal cell membrane integrity via inhibition of the ergosterol biosynthesis pathway. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, mycology, and drug development, facilitating further exploration and optimization of these compounds for therapeutic applications. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these esters to fully realize their potential.

References

- 1. 2-Phenylpropyl butyrate | C13H18O2 | CID 576263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-phenyl propyl butyrate [thegoodscentscompany.com]

- 3. 2-phenyl propyl butyrate [flavscents.com]

- 4. 2-Phenylpropyl butyrate [webbook.nist.gov]

- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic chemistry - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Antifungal activity in vitro of Ro 14-4767/002, a phenylpropyl-morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial activity, ergosterol content and phytochemical screening of Rorippa Islandica (Oeder ex Murr.) and Carrichtera annua (L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 22. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. reviberoammicol.com [reviberoammicol.com]

An Examination of the Reported Discovery and Natural Occurrence of 2-Phenylpropyl 2-butenoate

A comprehensive review of scientific literature and chemical databases reveals no specific information on the discovery or natural occurrence of 2-Phenylpropyl 2-butenoate. While structurally similar compounds, such as 2-phenylpropyl butyrate and 2-phenylpropyl isobutyrate, have been identified in nature, the specific ester this compound remains uncharacterized as a natural product. This technical guide summarizes the available information on related compounds and outlines the general methodologies that would be employed for the discovery and characterization of novel natural products, providing a framework for future research in this area.

Table of Contents

-

Introduction: The Elusive this compound

-

Natural Occurrence of Structurally Related Phenylpropyl Esters

-

General Experimental Protocols for the Isolation and Identification of Natural Volatile Compounds

-

Potential Biosynthetic Pathways (Hypothetical)

Introduction: The Elusive this compound

Extensive searches of prominent chemical databases, including PubChem, Scifinder, and the NIST Chemistry WebBook, and a thorough review of the scientific literature, have yielded no direct reports on the isolation, identification, or synthesis of this compound from natural sources. The compound, with the chemical structure illustrated below, is an ester of 2-phenylpropanol and 2-butenoic acid (crotonic acid). While the individual precursor molecules are known in nature, their specific combination as this compound has not been documented.

This guide, therefore, serves as a resource for researchers by providing context on related, naturally occurring compounds and detailing the established experimental workflows for the discovery and characterization of new natural products.

Natural Occurrence of Structurally Related Phenylpropyl Esters

While this compound itself is not reported, other esters of 2-phenylpropanol have been identified in various natural sources, primarily in the essential oils and volatile fractions of plants. These compounds contribute to the aromatic profile of the source material.

| Compound Name | Synonyms | CAS Number | Reported Natural Sources (Examples) | Aroma Profile |

| 2-Phenylpropyl acetate | - | 10419-45-1 | Not widely reported in nature, primarily a synthetic fragrance ingredient. | Floral, hyacinth |

| 2-Phenylpropyl butyrate | 2-Phenylpropyl butanoate | 80866-83-7 | Reported as "found in nature" in fragrance and flavor databases. Specific plant sources are not extensively detailed in publicly available literature. | Sweet, fruity, rum, apricot |

| 2-Phenylpropyl isobutyrate | 2-Phenylpropyl 2-methylpropanoate | 65813-53-8 | Reported as "found in nature" in fragrance and flavor databases. Specific plant sources are not extensively detailed in publicly available literature. | Fruity, floral |

This table summarizes information on compounds structurally related to this compound. No quantitative data on the natural abundance of these compounds is readily available in the reviewed literature.

General Experimental Protocols for the Isolation and Identification of Natural Volatile Compounds

The discovery of a novel natural compound like this compound would typically follow a standardized experimental workflow. This process involves the extraction of volatile compounds from a natural source, followed by their separation and structural elucidation.

Extraction of Volatile Compounds

The initial step involves the isolation of volatile organic compounds (VOCs) from the plant or microbial matrix. Common techniques include:

-

Steam Distillation: A traditional method for extracting essential oils. Plant material is exposed to steam, which vaporizes the volatile compounds. The resulting distillate is collected, and the oil and water phases are separated.

-

Solvent Extraction: Organic solvents (e.g., hexane, dichloromethane) are used to extract a wide range of compounds, including volatiles. This is often followed by a concentration step.

-

Headspace Solid-Phase Microextraction (HS-SPME): A modern, solvent-free technique where a coated fiber is exposed to the headspace above the sample. Volatiles adsorb to the fiber and are then thermally desorbed into a gas chromatograph.

Chromatographic Separation and Identification

Once extracted, the complex mixture of volatile compounds is separated and identified using chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for the analysis of volatile compounds.

-

Gas Chromatography (GC): The volatile mixture is injected into a long, thin capillary column. An inert carrier gas flows through the column, and compounds are separated based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that can be used to identify the compound by comparing it to spectral libraries (e.g., NIST, Wiley).

-

Structural Elucidation of Novel Compounds

If a compound's mass spectrum does not match any known compounds in the libraries, further spectroscopic analysis is required for structural elucidation.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of a molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Below is a generalized workflow for the discovery of a novel natural volatile compound.

Potential Biosynthetic Pathways (Hypothetical)

While the natural occurrence of this compound is unconfirmed, a hypothetical biosynthetic pathway can be proposed based on known biochemical reactions. The formation of an ester typically involves the enzymatic condensation of an alcohol and a carboxylic acid, often in the form of an activated thioester (e.g., with Coenzyme A).

The precursors would be:

-

2-Phenylpropanol: Likely derived from the shikimate pathway, leading to phenylalanine, which can be further metabolized.

-

2-Butenoyl-CoA (Crotonyl-CoA): An intermediate in fatty acid metabolism and the catabolism of some amino acids.

An acyltransferase enzyme could then catalyze the esterification reaction.

Conclusion and Future Research Directions

The current body of scientific knowledge does not contain evidence for the discovery or natural occurrence of this compound. The information presented here on related compounds and general experimental methodologies is intended to provide a foundation for researchers who may be interested in exploring the existence of this and other novel natural products.

Future research in the field of natural product chemistry, particularly the analysis of essential oils and plant volatiles from diverse and underexplored species, may yet reveal the presence of this compound. The application of modern analytical techniques, such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS), could enhance the detection of trace-level novel compounds in complex natural extracts. Should this compound be discovered, further research into its sensory properties, biological activities, and biosynthesis would be warranted.

Methodological & Application

Application Note and Protocol for the GC-MS Analysis of 2-Phenylpropyl 2-butenoate

Introduction

2-Phenylpropyl 2-butenoate is an ester with potential applications in the fragrance and flavor industry. Its chemical structure suggests that it is a volatile to semi-volatile organic compound, making it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high-resolution separation and sensitive detection, which is crucial for the identification and quantification of fragrance components in complex mixtures.[1][2][3] This document provides a detailed protocol for the analysis of this compound using GC-MS, targeting researchers, scientists, and professionals in drug development and quality control. The methodologies outlined are based on established practices for fragrance and essential oil analysis.[1][4][5]

Data Presentation

Table 1: Proposed GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph (GC) | |

| Column | BR-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-arylene phase) |

| Injection Port Temperature | 250 °C |

| Injection Mode | Split (1:20) or Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Initial temperature 50 °C (hold for 1 min), ramp at 12 °C/min to 250 °C (hold for 3.33 min)[4] |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 250 °C[1] |

| Mass Analyzer | Quadrupole or Tandem Quadrupole (for MS/MS) |

| Scan Range | m/z 35-350[1] |

| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Note: These parameters are a starting point and may require optimization for specific instrumentation and sample matrices.

Experimental Protocols

1. Standard Preparation

-

Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 mg/L in a suitable solvent such as ethanol or hexane.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 2-100 mg/L).[3]

-

Internal Standard: The use of an internal standard (e.g., tetradecane or hexadecane) is recommended for accurate quantification.[3]

2. Sample Preparation

The choice of sample preparation technique will depend on the sample matrix.

-

Direct Injection: For liquid samples with high concentrations of the analyte, direct injection after appropriate dilution may be sufficient.

-

Headspace Sampling: For volatile analysis from solid or liquid matrices, headspace sampling is a suitable technique. This method allows for the introduction of volatile organic compounds (VOCs) into the GC column while leaving non-volatile components behind.[1]

-

Place a known amount of the sample into a headspace vial.

-

Equilibrate the vial at a specific temperature (e.g., 80 °C) for a set time (e.g., 15 minutes) to allow the volatiles to partition into the headspace.[1]

-

Inject a portion of the headspace gas into the GC.

-

-

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that can be used to concentrate volatile and semi-volatile analytes from a sample.

-

Expose a coated fiber to the sample (either in the headspace or by direct immersion).

-

Analytes partition onto the fiber coating.

-

The fiber is then thermally desorbed in the GC injection port.

-

3. GC-MS Analysis

-

Set up the GC-MS system according to the parameters outlined in Table 1.

-

Inject the prepared standards and samples.

-

Acquire the data in full scan mode for qualitative analysis and to identify characteristic ions. For quantitative analysis, SIM or MRM mode can be used for enhanced sensitivity and selectivity.[4]

4. Data Analysis

-

Qualitative Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum can be compared to a library of known compounds for confirmation. Modern gas chromatography-mass spectrometry (GC–MS) allows for the analysis of complex samples, such as fragrances.[3]

-

Quantitative Analysis: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Caption: General workflow for the GC-MS analysis of this compound.

Caption: Logical relationship of key components in a GC-MS system.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Phenylpropyl 2-butenoate

Abstract

This application note presents a detailed protocol for the quantitative analysis of 2-Phenylpropyl 2-butenoate using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable and efficient way to determine the purity and concentration of this compound. The protocol covers sample preparation, chromatographic conditions, and data analysis, and includes representative performance data.

Introduction

This compound is an ester compound with potential applications in various chemical and pharmaceutical fields. A robust and validated analytical method is crucial for ensuring its quality and purity in research and manufacturing settings. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution and sensitivity. This document provides a comprehensive starting point for developing and implementing an HPLC method for this compound analysis.

Experimental Protocol

Materials and Reagents

-

Analyte: this compound (Reference Standard, >99% purity)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

-

Equipment: Standard HPLC system with a UV detector, analytical balance, volumetric flasks, pipettes, and autosampler vials.

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to achieve an expected concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.

Chromatographic Conditions

The following HPLC parameters are recommended as a starting point and may require optimization for specific matrices or instrumentation.

| Parameter | Recommended Setting |

| HPLC System | Standard Quaternary or Binary HPLC System |

| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Deionized WaterB: Acetonitrile |

| Gradient | 60% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 2 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detector | 254 nm |

| Run Time | 15 minutes |

Data Presentation

The following table summarizes the expected quantitative performance data for the HPLC analysis of this compound under the described conditions. This data is representative and should be verified through a full method validation.

| Parameter | Expected Value |

| Retention Time (RT) | Approx. 8.5 min |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD, n=6) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol, from the initial preparation of standards and samples to the final data analysis and reporting.

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The proposed RP-HPLC method provides a robust and reliable framework for the quantitative analysis of this compound. The methodology is straightforward and utilizes common laboratory equipment and reagents, making it accessible for most analytical laboratories. For regulatory submissions or routine quality control, a full method validation according to ICH guidelines is recommended to ensure the method's suitability for its intended purpose.

Application Note & Protocol: Laboratory Synthesis of 2-Phenylpropyl 2-butenoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Phenylpropyl 2-butenoate is an ester with potential applications in fragrance, flavor, and pharmaceutical industries. This document outlines a detailed protocol for the laboratory synthesis of this compound via Fischer esterification of 2-phenyl-1-propanol and crotonic acid. The protocol provides a step-by-step methodology, expected quantitative data, and a visual representation of the experimental workflow.

Reaction Scheme

The synthesis is based on the acid-catalyzed Fischer esterification reaction, where a carboxylic acid and an alcohol react to form an ester and water.[1] To drive the equilibrium towards the product, the water formed during the reaction is continuously removed.

Reactants:

-

2-Phenyl-1-propanol (Hydratropic alcohol)[2]

-

Crotonic acid (2-Butenoic acid)

-

Sulfuric acid (catalyst)

-

Toluene (solvent for azeotropic removal of water)

Product:

-

This compound

-

Water

Experimental Protocol

Materials:

-

2-Phenyl-1-propanol (C9H12O, MW: 136.19 g/mol )[2]

-

Crotonic acid (C4H6O2, MW: 86.09 g/mol )

-

Concentrated Sulfuric Acid (H2SO4)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenyl-1-propanol (1.0 eq), crotonic acid (1.2 eq), and toluene (100 mL).

-

Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

-

Begin stirring the mixture.

-

-

Catalyst Addition and Reflux:

-

Slowly add concentrated sulfuric acid (0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Continue the reflux until no more water is collected in the trap (approximately 4-6 hours).

-

-

Reaction Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

100 mL of water

-

100 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst)

-

100 mL of brine

-

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the mixture to remove the drying agent.

-

Remove the toluene solvent using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain the pure this compound.

-

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 2-Phenyl-1-propanol | 10.0 g (0.073 mol) |

| Crotonic Acid | 7.6 g (0.088 mol) |

| Sulfuric Acid (conc.) | 0.72 mL (0.0073 mol) |

| Toluene | 100 mL |

| Reaction Conditions | |

| Temperature | Reflux (~110 °C) |

| Reaction Time | 4 - 6 hours |

| Product | |

| Theoretical Yield | 14.9 g |

| Expected Yield | 11.2 - 12.7 g (75-85%) |

| Appearance | Colorless to pale yellow oil |

| Molecular Weight | 204.27 g/mol |

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Alternative Synthesis Route

An alternative method for the synthesis of this compound involves the reaction of 2-phenyl-1-propanol with crotonyl chloride in the presence of a non-nucleophilic base such as pyridine. This method is often faster and avoids the equilibrium limitations of Fischer esterification.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

Toluene is flammable and toxic; avoid inhalation and contact with skin.

References

Application Notes and Protocols for Sensory Science Research: 2-Phenylpropyl 2-butenoate

Disclaimer: Extensive searches of scientific databases and literature did not yield specific information regarding "2-Phenylpropyl 2-butenoate." Therefore, this document provides a theoretical framework for its potential application in sensory science based on the known properties of its constituent chemical moieties: the 2-phenylpropyl group and the 2-butenoate (crotonate) group. The protocols and data presented are hypothetical and intended to serve as a guide for research should this compound be synthesized and evaluated.

Introduction

This compound is an ester that, based on its chemical structure, is likely to possess distinct sensory properties, making it a candidate for investigation in the fields of flavor, fragrance, and sensory science. The 2-phenylpropyl moiety is found in compounds known for floral and green aromas, while butenoate (crotonate) esters often contribute fruity and sweet notes. This combination suggests that this compound could exhibit a complex and potentially interesting aroma and flavor profile.

These application notes provide a roadmap for researchers and drug development professionals to explore the sensory characteristics and potential applications of this novel compound.

Predicted Sensory Profile